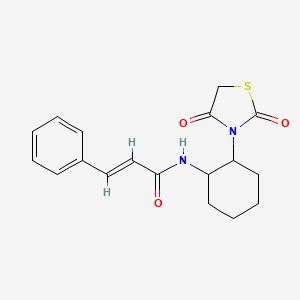

N-(2-(2,4-二氧代噻唑烷-3-基)环己基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

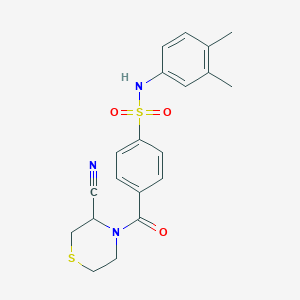

“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide” is a compound that belongs to the class of thiazolidine-2,4-diones . The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

Thiazolidine-2,4-diones are typically prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by IR, 1H NMR, 13C NMR spectral studies, and elemental analysis .Chemical Reactions Analysis

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various analytical techniques. For example, the melting point of a similar compound, (Z)-2-(5-(2-hydroxy-5-nitrobenzylidene)-2,4-dioxothizolidin-3-yl)acetic acid, was found to be 205–206 °C .科学研究应用

抗高血糖活性

对芳基取代肉桂酸的 2,4-噻唑烷二酮衍生物的研究已证明具有有希望的抗高血糖活性。例如,Kumar 等人 (2011) 的研究探索了这些衍生物的合成及其在新生儿链脲佐菌素诱导的糖尿病 Wister 雄性大鼠中的功效。研究结果表明,芳基环上特定的双取代,具有给电子基团,显著增强了抗高血糖活性,表明在糖尿病管理中具有潜在的应用 (Kumar 等人,2011)。

酪氨酸酶抑制和抗氧化作用

另一个感兴趣的领域是酪氨酸酶抑制和抗氧化作用,这对抗黑色素生成疗法至关重要。Ko 等人 (2022) 合成了肉桂酰胺衍生物,显示出有效的体外和体内酪氨酸酶抑制和显着的抗氧化特性。这些化合物有效地减少了黑色素生成和 ROS 水平,突出了它们作为新型抗黑色素生成剂的潜力 (Ko 等人,2022)。

化学治疗剂保护

肉桂酸是一种密切相关的化合物,已被证明可以减轻环磷酰胺(一种化学治疗剂)引起的骨髓抑制和氧化应激。正如 Patra 等人 (2012) 所讨论的,这种保护作用可能表明肉桂酰胺衍生物在减少化学治疗副作用方面的潜力 (Patra 等人,2012)。

抗癌活性

噻唑烷衍生物的对映选择性合成显示出广泛的抗癌活性,特别是对白血病和结肠癌细胞系。Hassan 等人 (2020) 的研究支持探索这些衍生物作为癌症治疗中的治疗剂 (Hassan 等人,2020)。

抗菌和驱虫活性

肉桂酰胺的衍生物也显示出显着的抗菌和驱虫活性,表明它们在解决感染和侵染方面的效用。Naganagowda 和 Padmashali (2010) 合成了对多种病原体显示出功效的化合物,突出了它们在开发新型抗菌剂方面的潜力 (Naganagowda 和 Padmashali,2010)。

DNA 插层和拓扑异构酶-IIα 抑制

萘酰亚胺-苯并噻唑/肉桂酰胺衍生物插入 DNA 和抑制拓扑异构酶-IIα 的能力已得到研究,表明在癌症治疗中的潜在应用。Rao 等人 (2019) 发现对人癌细胞系具有有效细胞毒活性的衍生物,强调了这些化合物在分子水平靶向癌症的治疗前景 (Rao 等人,2019)。

作用机制

未来方向

属性

IUPAC Name |

(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMPPCNYBOPJLU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2719754.png)

![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)